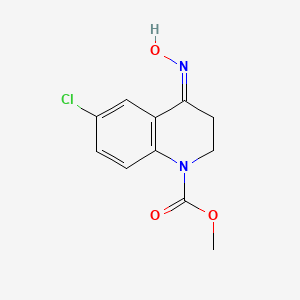

Methyl 6-chloro-3,4-dihydro-4-(hydroxyimino)-1(2H)-quinolinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-chloro-3,4-dihydro-4-(hydroxyimino)-1(2H)-quinolinecarboxylate is a useful research compound. Its molecular formula is C11H11ClN2O3 and its molecular weight is 254.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 6-chloro-3,4-dihydro-4-(hydroxyimino)-1(2H)-quinolinecarboxylate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H10ClN3O3

- Molecular Weight : 243.66 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound is believed to exert its effects through the following mechanisms:

- Antioxidant Activity : The compound has shown potential as an antioxidant, quenching reactive oxygen species (ROS) and reducing oxidative stress in cellular systems.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

Antioxidant Activity

A study demonstrated that this compound significantly quenched hydroxy radical-induced chemiluminescence, indicating its role as a potent antioxidant. At a concentration of 10 μM, it reduced luminescence by 86%, suggesting effective scavenging of hydroxyl radicals .

Antimicrobial Activity

Research indicates that the compound exhibits varying degrees of antimicrobial activity. It has been tested against several bacterial strains and fungi:

| Microorganism | Activity Level |

|---|---|

| Mycobacterium tuberculosis | IC90 = 6.8 μM |

| Staphylococcus aureus | Inactive |

| Candida albicans | Inactive |

| Escherichia coli | Weak activity observed |

The compound was found to be weakly cytotoxic to human lung-derived fibroblasts (GI50 = 84.7 μM), which suggests a selective toxicity profile that may be beneficial for therapeutic applications .

Case Study: Antioxidant Mechanism

In a detailed study on the antioxidant properties of the compound, researchers employed a luminol chemiluminescence assay to quantify hydroxy radical presence. The results indicated that at lower concentrations than those typically used in production cultures, the compound effectively reduced luminescence intensity by trapping hydroxyl radicals . This finding supports its potential use in formulations aimed at reducing oxidative damage in biological systems.

Research on Antimicrobial Effects

Further investigations into the antimicrobial effects revealed that while the compound was effective against Mycobacterium tuberculosis, it did not show significant activity against other Gram-positive and Gram-negative bacteria or fungi . This specificity could be advantageous in developing targeted therapies for specific infections.

Properties

CAS No. |

81892-42-4 |

|---|---|

Molecular Formula |

C11H11ClN2O3 |

Molecular Weight |

254.67 g/mol |

IUPAC Name |

methyl (4Z)-6-chloro-4-hydroxyimino-2,3-dihydroquinoline-1-carboxylate |

InChI |

InChI=1S/C11H11ClN2O3/c1-17-11(15)14-5-4-9(13-16)8-6-7(12)2-3-10(8)14/h2-3,6,16H,4-5H2,1H3/b13-9- |

InChI Key |

CAVHKCYPWPSULT-LCYFTJDESA-N |

Isomeric SMILES |

COC(=O)N1CC/C(=N/O)/C2=C1C=CC(=C2)Cl |

Canonical SMILES |

COC(=O)N1CCC(=NO)C2=C1C=CC(=C2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.